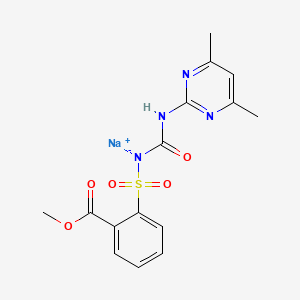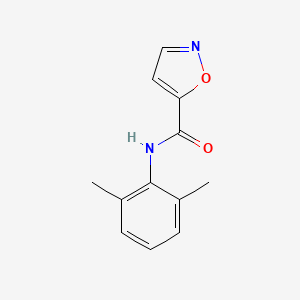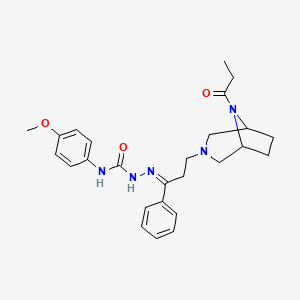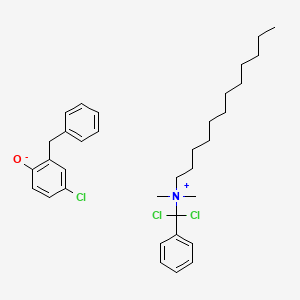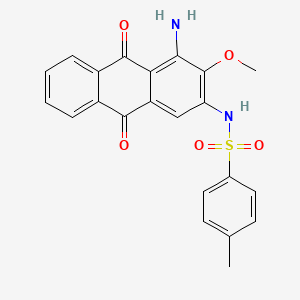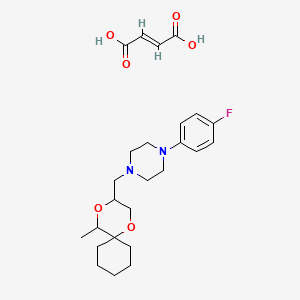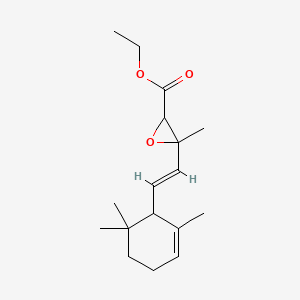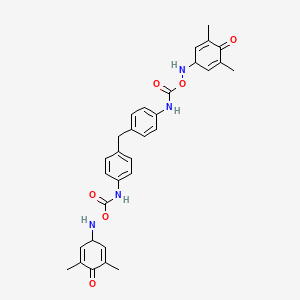
2,6-Dimethyl-1,4-benzoquinone 4,4'-(O,O'-(methylenebis(p-phenyleneiminocarbonyl))dioxime)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzoquinone core substituted with dimethyl groups and linked to a methylenebis(p-phenyleneiminocarbonyl)dioxime moiety. Its molecular formula is C31H28N4O6, and it has a molecular weight of 552.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) typically involves the oxidation of 2,6-dimethylphenol in the presence of copper (I) or copper (II) compounds and oxygen . The reaction conditions include using 0.01 to 0.02 molar equivalents of the copper compound. The resulting product is then further reacted with methylenebis(p-phenyleneiminocarbonyl)dioxime under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include using industrial-grade reagents, maintaining precise temperature control, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The benzoquinone core allows for substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions at the methyl groups.
Major Products Formed
Oxidation: Higher oxidation state quinones.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated benzoquinone derivatives.
Scientific Research Applications
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) involves its ability to undergo redox reactions. The benzoquinone core can accept and donate electrons, making it a versatile redox agent. This property allows it to interact with various molecular targets, including enzymes involved in oxidative stress and electron transport chains . The compound’s ability to modulate these pathways makes it a valuable tool in studying redox biology and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-1,4-benzoquinone: A simpler analog with similar redox properties but lacking the methylenebis(p-phenyleneiminocarbonyl)dioxime moiety.
2,5-Dimethyl-1,4-benzoquinone: Another analog with different substitution patterns, affecting its reactivity and applications.
2,6-Dichloro-1,4-benzoquinone: A halogenated derivative with distinct chemical properties and applications.
Uniqueness
2,6-Dimethyl-1,4-benzoquinone 4,4’-(O,O’-(methylenebis(p-phenyleneiminocarbonyl))dioxime) is unique due to its complex structure, which combines the redox-active benzoquinone core with the methylenebis(p-phenyleneiminocarbonyl)dioxime moiety
Properties
CAS No. |
84030-01-3 |
|---|---|
Molecular Formula |
C31H32N4O6 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)amino] N-[4-[[4-[[(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-yl)amino]oxycarbonylamino]phenyl]methyl]phenyl]carbamate |
InChI |
InChI=1S/C31H32N4O6/c1-18-13-26(14-19(2)28(18)36)34-40-30(38)32-24-9-5-22(6-10-24)17-23-7-11-25(12-8-23)33-31(39)41-35-27-15-20(3)29(37)21(4)16-27/h5-16,26-27,34-35H,17H2,1-4H3,(H,32,38)(H,33,39) |
InChI Key |
OIYSPMYMEABXRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(C=C(C1=O)C)NOC(=O)NC2=CC=C(C=C2)CC3=CC=C(C=C3)NC(=O)ONC4C=C(C(=O)C(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


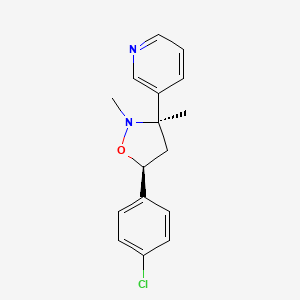

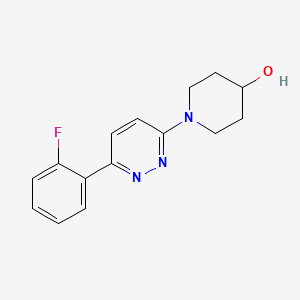
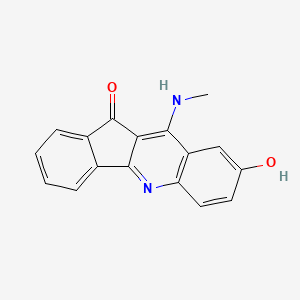
![1-[2-[Ethyl[4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]amino]ethyl]pyridinium acetate](/img/structure/B12705692.png)
